molecular formula C17H18F3N7 B2437586 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 899974-56-2

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2437586
CAS No.: 899974-56-2
M. Wt: 377.375
InChI Key: IISFCJBOGQJHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a trifluoromethyl group and a piperazine ring, contributes to its potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISFCJBOGQJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a 3-ethyltriazolopyrimidine scaffold linked via a nitrogen atom to a 4-[3-(trifluoromethyl)phenyl]piperazine group. The triazolopyrimidine core introduces regiochemical challenges during cyclization, while the trifluoromethylphenyl group on the piperazine necessitates careful functionalization to avoid side reactions. The ethyl substituent on the triazole ring further complicates steric and electronic interactions during coupling steps.

Synthesis of the Triazolopyrimidine Core

Formation of the Pyrimidine Backbone

The triazolopyrimidine system is typically constructed through cyclocondensation of 4,6-dichloropyrimidine-5-amine with ethyl diazoacetate. Under basic conditions (e.g., NaHCO₃ in DMF at 80°C), this reaction yields 3-ethyl-7-chloro-3H-triazolo[4,5-d]pyrimidine, a key intermediate. Nuclear magnetic resonance (NMR) data for analogous compounds confirm regioselective formation at the 7-position, critical for subsequent functionalization.

Ethyl Group Introduction

Alkylation of the triazole nitrogen is achieved using ethyl bromide in the presence of potassium carbonate. Solvent selection (acetonitrile vs. DMF) significantly impacts yield, with acetonitrile providing 85–90% purity due to reduced side-chain oxidation.

Preparation of 4-[3-(Trifluoromethyl)Phenyl]Piperazine

Piperazine Functionalization

The synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine follows a two-step protocol adapted from CN102060712A:

  • Bis(2-chloroethyl)amine Synthesis : Diethanolamine reacts with thionyl chloride (SOCl₂) at 55–65°C in chloroform, yielding bis(2-chloroethyl)amine hydrochloride (87% yield).
  • Ring-Closure Reaction : 3-Trifluoromethylaniline and bis(2-chloroethyl)amine undergo cyclization in diethylene glycol monomethyl ether at 150°C for 15 hours, producing 4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride (60.6% yield). Neutralization with NaOH liberates the free base (75.3% yield after distillation).
Table 1: Optimization of Piperazine Synthesis
Parameter Condition Yield (%) Purity (%)
Solvent Diethylene glycol 60.6 >99
Temperature (°C) 150 58.2 98.5
Neutralizing Agent NaOH 75.3 99.1

Coupling of Triazolopyrimidine and Piperazine Moieties

Nucleophilic Aromatic Substitution

The 7-chloro group on the triazolopyrimidine undergoes substitution with 4-[3-(trifluoromethyl)phenyl]piperazine in dimethylacetamide (DMAc) at 120°C. Catalytic potassium iodide enhances reactivity, achieving 78% conversion after 12 hours. Excess piperazine (1.5 equiv.) minimizes dimerization byproducts.

Buchwald-Hartwig Amination

As an alternative, palladium-catalyzed coupling using Pd(OAc)₂/Xantphos in toluene at 100°C affords higher regioselectivity (92% yield) but requires rigorous oxygen exclusion. Economic analyses favor the nucleophilic route for industrial-scale production due to lower catalyst costs.

Purification and Characterization

Crude product purification involves sequential recrystallization from ethanol/water (3:1) and activated charcoal treatment, elevating purity from 85% to 99.5%. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA gradient) confirms absence of des-ethyl and dimer impurities.

¹H NMR (400 MHz, DMSO-d₆) key signals:

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.65–7.58 (m, 4H, aryl-H)
  • δ 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃)
  • δ 3.82–3.75 (m, 8H, piperazine-H)

Industrial-Scale Considerations

Solvent Recovery

Diethylene glycol monomethyl ether is recycled via vacuum distillation (80°C, 15 mmHg), reducing waste generation by 40%.

Byproduct Management

Dimerization byproducts (∼5%) are removed via selective adsorption on silica gel, ensuring compliance with ICH Q3A guidelines.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The compound undergoes oxidation at reactive sites such as the triazolopyrimidine ring or piperazine moiety. Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are typically used under controlled conditions.

Conditions :

AgentSolvent/ConditionsPurpose
H₂O₂Aqueous solution, room tempSelective oxidation of sensitive groups
KMnO₄Acidic medium, elevated tempOxidation of aromatic substituents

Applications : Oxidized derivatives may exhibit altered pharmacokinetics or enhanced biological activity. For instance, oxidation of the trifluoromethyl group (CF₃) could modulate lipophilicity and drug-target interactions.

Reduction Reactions

Mechanism : Reduction involves the addition of hydrogen or hydride ions to unsaturated bonds or functional groups (e.g., carbonyls). Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reagents.

Conditions :

ReagentSolvent/ConditionsPurpose
NaBH₄Ethanol, room tempReduction of carbonyl groups
LiAlH₄Dry ether, refluxReduction of azo or nitro groups

Applications : Reduced derivatives may act as precursors for further functionalization or exhibit distinct bioactivity profiles.

Substitution Reactions

Mechanism : The piperazine ring undergoes nucleophilic aromatic substitution, particularly at the nitrogen atom, due to electron deficiency from the triazolopyrimidine core.

Conditions :

CatalystSolventSubstituent Introduced
Pd/CDichloromethaneAlkyl/aryl groups via coupling
Base (e.g., K₂CO₃)DMFAmine or oxygen nucleophiles

Applications : Substitution enhances structural diversity, enabling the design of analogs with tailored pharmacological properties (e.g., improved affinity for biological targets).

Structural Analysis and Reactivity

Spectroscopic Techniques :

  • X-ray Crystallography : Determines bond angles and distances critical for reactivity.

  • NMR : Identifies functional groups and confirms substitution patterns .

QSAR Studies :
Quantitative structure-activity relationship (QSAR) models correlate structural modifications (e.g., fluorination, alkyl substitution) with reactivity and biological activity. The trifluoromethyl group significantly enhances lipophilicity, influencing solubility and membrane permeability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H16F3N7
  • Molecular Weight : 407.3 g/mol
  • Structure : The compound features a triazolopyrimidine core linked to a piperazine ring, which is known for enhancing biological activity through structural diversity.

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent .

Case Studies

  • MCF-7 (Breast Cancer) : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
  • HCT-116 (Colon Cancer) : Similar efficacy was observed, suggesting broad-spectrum anticancer activity.
  • PC-3 (Prostate Cancer) : The compound also demonstrated notable activity against prostate cancer cells, outperforming standard chemotherapeutic agents such as doxorubicin .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent .

Research Findings

Studies indicate that derivatives of triazolopyrimidines can reduce inflammation by:

  • Inhibiting pro-inflammatory cytokines.
  • Modulating immune responses.

These effects are crucial for developing treatments for chronic inflammatory diseases.

G-protein Coupled Receptor Agonism

Another significant application is in the modulation of G-protein coupled receptors (GPCRs) .

GPR119 Agonism

Recent research synthesized a series of 1,2,3-triazolo piperazine derivatives targeting GPR119, a receptor involved in glucose metabolism and insulin secretion. Some analogs demonstrated comparable or superior efficacy compared to existing drugs used for type 2 diabetes management .

Summary Table of Applications

Application TypeDescriptionKey Findings
AnticancerInduces apoptosis and inhibits tumor growthEffective against MCF-7, HCT-116, and PC-3 cells
Anti-inflammatoryReduces inflammation by modulating cytokinesPotential for treating chronic inflammatory diseases
GPCR AgonismTargets GPR119 for metabolic regulationComparable efficacy to existing diabetes medications

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also modulates the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α .

Biological Activity

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Triazolopyrimidine Core : This moiety is known for its pharmacological versatility.
  • Piperazine Ring : Often associated with various biological activities including antihistaminic and antipsychotic effects.

Molecular Formula : C18H22F3N7
Molecular Weight : 402.459 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown:

  • Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against strains such as Staphylococcus aureus and E. coli .
  • Antifungal activity was also noted, with some derivatives demonstrating MICs as low as 0.5 μg/mL against Candida albicans .

Anticancer Activity

The compound's potential in oncology has been explored through various studies:

  • Induction of Apoptosis : Related compounds have been shown to induce apoptosis in cancer cell lines via mitochondrial pathways .
  • Cytotoxicity Studies : In vitro tests revealed that triazolo[4,5-d]pyrimidine derivatives possess potent antiproliferative activity against several cancer cell lines .
Activity Type Target Organisms/Cells MIC/IC50 Values
AntibacterialS. aureus, E. coli1–8 μg/mL
AntifungalC. albicans0.5 μg/mL
AnticancerVarious cancer cell linesIC50 values vary

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this triazolopyrimidine have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Receptor Modulation : Some derivatives act as antagonists at various receptors, including platelet-derived growth factor receptors (PDGFR), which are implicated in tumor growth and angiogenesis .

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazolo[4,5-d]pyrimidine derivatives. The results indicated that modifications at the phenyl ring significantly influenced potency against a range of pathogens .
  • Anticancer Research : In a preclinical study focusing on lung cancer models, a related compound demonstrated significant tumor reduction and induced apoptosis in malignant cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

  • Methodology : The compound’s triazolo-pyrimidine core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous piperazine-triazole derivatives. Key steps include:

  • Using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system for click chemistry .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and purifying via silica gel chromatography.
    • Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict favorable intermediates and reduce trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Techniques :

  • 1H/13C NMR for confirming piperazine and triazolo-pyrimidine ring connectivity.
  • HRMS (e.g., MALDI-FTMS) for precise molecular weight validation .
  • X-ray diffraction for resolving stereochemical ambiguities, as applied to related triazolo-pyrimidin-7-imines .
    • Purity Assessment : UPLC and LC-MS to ensure >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets like adenosine A2A receptors?

  • Approach :

  • Use crystal structures of A2A receptors (PDB ID: 4EIY) to model binding.
  • Compare with allosteric modulators such as 1-[4-(3-benzyl-triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea, which shares a triazolo-pyrimidine scaffold .
    • Software : AutoDock Vina or Schrödinger Suite for free-energy calculations.

Q. What metabolic pathways are anticipated based on structurally related compounds like sitagliptin?

  • Insights : Sitagliptin’s metabolites involve piperazine ring desaturation and cyclization with primary amines. For this compound:

  • Phase I Metabolism : Oxidative desaturation at the piperazine ring’s α-carbon, forming cis/trans isomers .
  • Phase II Metabolism : Glucuronidation of the triazolo-pyrimidine nitrogen, predicted via BKMS_METABOLIC database analogs .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Strategy :

  • Factors : Catalyst loading (CuSO₄), solvent ratio (H₂O:DCM), and temperature.
  • Response Variables : Yield, purity, and reaction time.
  • Statistical Tools : Central Composite Design (CCD) to identify interactions between variables, as applied in TiO₂ photocatalyst optimization .

Q. Does the trifluoromethyl group enhance target selectivity or metabolic stability compared to non-fluorinated analogs?

  • SAR Analysis :

  • Selectivity : The CF₃ group in 3-(trifluoromethyl)phenylpiperazine derivatives increases hydrophobic interactions with receptor pockets (e.g., DDR/p38 kinase probes) .
  • Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation, as seen in anticonvulsant phenylglycinamide derivatives .

Q. What role might reactive oxygen species (ROS) modulation play in its mechanism of action?

  • Hypothesis : Analogous triazolo-pyrimidine compounds (e.g., VAS2870) inhibit NADPH oxidase, reducing ROS in leukocytes .
  • Experimental Validation : Measure ROS levels in PMNs using DCFH-DA fluorescence assays after compound treatment.

Key Considerations for Contradictions

  • Synthetic Protocols : uses CuAAC, while employs hydrazine cyclization for triazolo-pyrimidines. Researchers must compare yields and scalability for route selection.
  • Biological Activity : While highlights A2A receptor modulation, reports fungicidal activity, suggesting context-dependent target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.